Colibactin 742

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

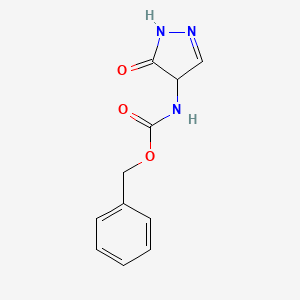

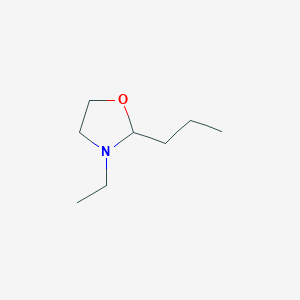

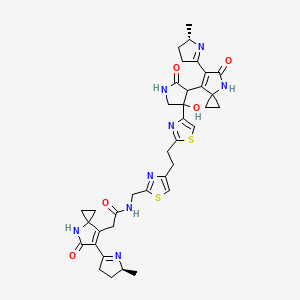

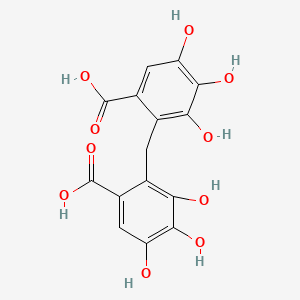

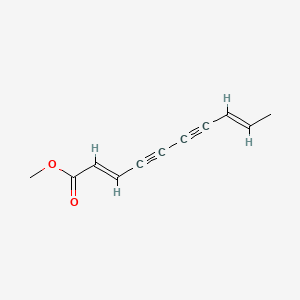

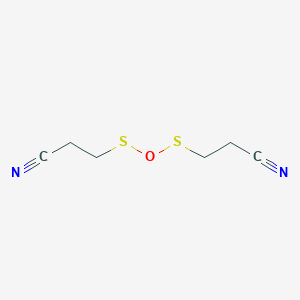

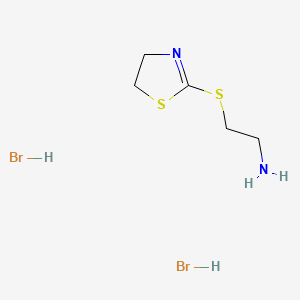

Colibactin 742 is a stable derivative of colibactin, a genotoxic compound produced by certain strains of Escherichia coli. It is known for its ability to induce DNA interstrand cross-links, activate the Fanconi Anemia DNA repair pathway, and cause G2/M cell cycle arrest . This compound has garnered significant interest due to its potential implications in colorectal cancer and its unique mechanism of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

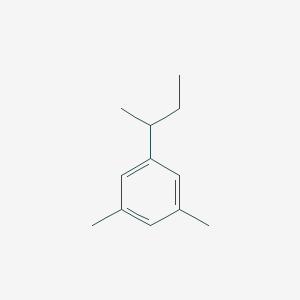

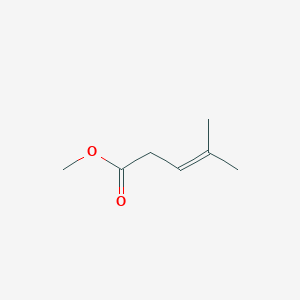

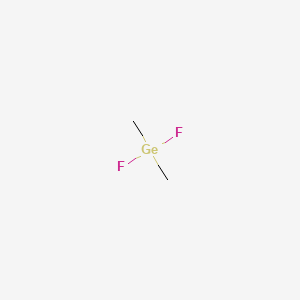

The synthesis of Colibactin 742 involves multiple steps, starting from simple organic molecules. The process typically includes the formation of a linear precursor that mimics the biosynthetic precursor to colibactin. This precursor undergoes several chemical transformations, including cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

custom synthesis services are available for research purposes, ensuring the compound’s availability for scientific studies .

Análisis De Reacciones Químicas

Types of Reactions

Colibactin 742 primarily undergoes DNA alkylation and cross-linking reactions. These reactions are crucial for its genotoxic effects, leading to DNA damage and activation of repair pathways .

Common Reagents and Conditions

The synthesis and reactions of this compound often involve reagents such as cyclopropane derivatives, alkylating agents, and various catalysts to facilitate the formation of DNA cross-links .

Major Products Formed

The major products formed from the reactions of this compound include DNA adducts and cross-linked DNA strands. These products are responsible for the compound’s biological activity and its ability to induce cell cycle arrest .

Aplicaciones Científicas De Investigación

Colibactin 742 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the genotoxic effects of colibactins and their role in colorectal cancer. Researchers utilize this compound to investigate DNA damage mechanisms, repair pathways, and the compound’s potential as a therapeutic target .

Mecanismo De Acción

Colibactin 742 exerts its effects by inducing DNA interstrand cross-links, which activate the Fanconi Anemia DNA repair pathway. This activation leads to G2/M cell cycle arrest, preventing cells from progressing through mitosis. The compound’s genotoxicity is attributed to its ability to alkylate DNA, causing mutations and potentially leading to cancer .

Comparación Con Compuestos Similares

Similar Compounds

Colibactin 746: Another stable derivative of colibactin with modified DNA-binding residues.

Precolibactins: Precursors to colibactins that share similar biosynthetic pathways.

Uniqueness

Colibactin 742 is unique due to its stability and well-defined structure, which allows for detailed studies of its genotoxic effects. Unlike other colibactin derivatives, this compound provides insights into the structure-activity relationships and facilitates mechanism of action studies .

Propiedades

Fórmula molecular |

C37H42N8O5S2 |

|---|---|

Peso molecular |

742.9 g/mol |

Nombre IUPAC |

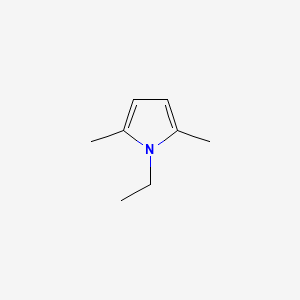

N-[[4-[2-[4-[3-hydroxy-4-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-5-oxopyrrolidin-3-yl]-1,3-thiazol-2-yl]ethyl]-1,3-thiazol-2-yl]methyl]-2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetamide |

InChI |

InChI=1S/C37H42N8O5S2/c1-18-3-6-22(40-18)28-21(35(9-10-35)44-32(28)47)13-25(46)38-14-27-42-20(15-51-27)5-8-26-43-24(16-52-26)37(50)17-39-34(49)31(37)30-29(23-7-4-19(2)41-23)33(48)45-36(30)11-12-36/h15-16,18-19,31,50H,3-14,17H2,1-2H3,(H,38,46)(H,39,49)(H,44,47)(H,45,48)/t18-,19-,31?,37?/m0/s1 |

Clave InChI |

MUFRDBRHJIYYPD-AYLSQICOSA-N |

SMILES isomérico |

C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=N[C@H](CC9)C)O |

SMILES canónico |

CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=NC(CC9)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)

![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)